Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Reference & Synthetic Guide
Subject: CAS 168648-49-5 | L-Methionine-Derived Chiral Amino Alcohol
Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists[1]
Executive Summary
(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol is a specialized chiral building block derived from the natural amino acid L-Methionine .[1] Structurally, it belongs to the class of 1,2-amino alcohols (specifically a
-amino alcohol with a tertiary alcohol center).
Unlike the more common "Methioninol" (which is a primary alcohol), this molecule features a gem-dimethyl group at the C2 position. This structural modification significantly increases steric bulk adjacent to the chiral center, making it a high-value precursor for synthesizing sterically demanding chiral oxazolines —critical ligands in asymmetric catalysis (e.g., enantioselective reductions, cyclopropanations).
The molecule integrates three distinct functional domains, each serving a specific purpose in drug design and ligand synthesis:
The Chiral Scaffold (C3): Retains the (S)-configuration of L-Methionine.[1] This carbon anchors the stereochemical information.
The Gem-Dimethyl Carbinol (C2): Generated via Grignard addition.[1] The two methyl groups prevent oxidation back to the ketone/aldehyde and provide Thorpe-Ingold (gem-dimethyl) effects, favoring ring closure in oxazoline synthesis.[1]
The Thioether Tail (C5): A flexible side chain containing a sulfur atom. In medicinal chemistry, this mimics the methionine side chain, potentially interacting with lipophilic pockets or metal centers (soft Lewis base).
Synthetic Pathway: The "Self-Validating" Protocol[1]
Objective: Synthesize (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol from L-Methionine Methyl Ester Hydrochloride.
Mechanism: Nucleophilic addition of excess Methylmagnesium Bromide (MeMgBr) to the ester carbonyl. The reaction proceeds through a ketone intermediate which is immediately attacked by a second equivalent of Grignard reagent to form the tertiary alkoxide.
Reaction Workflow Diagram
The following diagram illustrates the transformation and the critical workup logic.
Figure 1: Synthetic workflow for the conversion of amino ester to tertiary amino alcohol.
Detailed Protocol
Note: This protocol assumes standard Schlenk line techniques due to the moisture sensitivity of Grignard reagents.
Preparation (Inert Atmosphere): Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
Substrate Suspension: Add L-Methionine Methyl Ester HCl (2.0 g, ~10 mmol) to the flask. Add 50 mL of anhydrous THF. Cool the suspension to 0°C using an ice bath.
Expert Insight: The starting material is a salt and may not fully dissolve initially. It will dissolve as it reacts with the Grignard reagent.
Grignard Addition (The Critical Step): Slowly add MeMgBr (4 equivalents) dropwise over 30 minutes.
Causality: The first equivalent neutralizes the HCl salt. The second deprotonates the amine. The third and fourth equivalents attack the ester twice to form the tertiary alcohol. Excess is required to drive the reaction to completion and prevent stopping at the ketone.
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
Validation: Monitor by TLC (System: 10% MeOH in DCM). The ester spot (
) should disappear, and a lower spot (amino alcohol) should appear.
Adjust pH to >10 using 1M NaOH to ensure the amine is in the free base form (organic soluble).
Extract with DCM (
mL).
Wash combined organics with brine, dry over
, and concentrate in vacuo.
Purification: The crude oil is often pure enough for subsequent steps. If necessary, purify via bulb-to-bulb distillation (high vacuum) or column chromatography (DCM/MeOH/NH4OH).[1]
Applications in Drug Discovery & Catalysis[2]
This molecule is primarily utilized as a Chiral Auxiliary and Ligand Precursor .
Synthesis of Chiral Oxazolines
The most authoritative application of this amino alcohol is the condensation with nitriles or carboxylic acids to form Oxazolines . These rings are the functional units of BOX (Bis-oxazoline) ligands.[1]
Mechanism: The amino group attacks the activated carboxylate, followed by cyclization of the hydroxyl group and dehydration.
Advantage: The gem-dimethyl group on the amino alcohol forces the methionine side chain into a specific spatial orientation, enhancing enantioselectivity in metal-catalyzed reactions.[1]
Pathway Diagram: Ligand Synthesis
Figure 2: Transformation of the amino alcohol into chiral oxazoline ligands.[1]
Pharmaceutical Relevance
While not a drug itself, the "Methionine-motif" is valuable in fragment-based drug design.[1] The thioether is a "soft" donor that can interact with specific metabolic enzymes or metal centers in metalloenzymes.
Analytical Profiling (Validation)[1]
To confirm the identity of the synthesized product, compare against these expected spectral data points:
Technical Guide: (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol in Taltirelin Synthesis
This is an in-depth technical guide on the role of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol (CAS 1400744-21-9), focusing on its application as a specialized chiral auxiliary/ligand in the asymmetric synthesis of co...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on the role of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol (CAS 1400744-21-9), focusing on its application as a specialized chiral auxiliary/ligand in the asymmetric synthesis of complex pharmaceutical intermediates, specifically within the context of Taltirelin (a TRH analog) development.
[1]
Executive Summary
Taltirelin (Ceredist®) is a potent, orally active thyrotropin-releasing hormone (TRH) mimetic used in the treatment of spinocerebellar degeneration. Its chemical structure, (-)-N-[(S)-hexahydro-1-methyl-2,6-dioxo-4-pyrimidinylcarbonyl]-L-histidyl-L-prolinamide, relies heavily on the precise stereochemistry of the (4S)-1-methyl-4,5-dihydroorotic acid moiety.
(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol is a methionine-derived chiral amino alcohol. Unlike structural intermediates that are incorporated into the final API, this compound functions primarily as a chiral auxiliary or ligand . Its steric bulk (tertiary alcohol) and chelating ability (sulfur/nitrogen/oxygen) make it a critical tool for directing stereoselectivity during the formation of the orotic acid analog or for the resolution of racemic intermediates in advanced synthetic routes.
Chiral Center (S): Derived from L-Methionine, preserving optical purity.
Tertiary Alcohol: The gem-dimethyl group at C2 provides significant steric hindrance, preventing racemization and directing attack during catalytic cycles.
Thioether Tail: The methylthio group acts as a "soft" donor for metal coordination (e.g., Pd, Zn, or B), stabilizing transition states.
Role in Taltirelin Synthesis
Taltirelin contains no sulfur. Therefore, this intermediate is not a building block of the final drug. Instead, it serves as a process enabler :
Asymmetric Induction: Used to synthesize the (S)-1-methyl-2,6-dioxo-hexahydro-pyrimidine-4-carboxylic acid fragment from achiral precursors.
Resolution Agent: Reacts with racemic mixtures of the orotic acid precursor to form diastereomers (oxazolidinones) that can be separated by crystallization.
Mechanism of Action: Chiral Induction
The utility of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol lies in its ability to form rigid bicyclic transition states or intermediates (such as oxazolidines) when reacted with aldehydes or carboxylic acid derivatives.
The Chelation Control Model
When used as a ligand (e.g., in a borane reduction or metal-catalyzed alkylation), the molecule coordinates via the amine nitrogen and the alkoxide oxygen. The pendant methylthio group can provide a third coordination point (hemilabile ligand), creating a highly ordered "chiral pocket."
Visualization: Chiral Induction Pathway
The following diagram illustrates how the auxiliary directs the stereochemistry for the Taltirelin precursor.
Figure 1: Workflow showing the generation of the chiral auxiliary and its application in directing the stereochemistry of the Taltirelin orotic acid fragment.
Experimental Protocols
Synthesis of the Intermediate (Auxiliary)
This protocol describes the conversion of L-Methionine methyl ester to the target amino alcohol via a Grignard reaction.
Reagents:
L-Methionine Methyl Ester Hydrochloride (1.0 eq)
Methylmagnesium Bromide (MeMgBr), 3.0 M in ether (4.0 eq)
THF (Anhydrous)
Ammonium Chloride (sat. aq.)
Step-by-Step Methodology:
Preparation: Charge a flame-dried 3-neck flask with L-Methionine Methyl Ester HCl (10 g) and anhydrous THF (100 mL) under Nitrogen atmosphere. Cool to 0°C.
Grignard Addition: Add MeMgBr (4.0 eq) dropwise via an addition funnel over 60 minutes. The excess is required to neutralize the amine salt and react with the ester twice.
Causality: The first equivalent deprotonates the amine; the subsequent two react with the ester to form the tertiary alcohol.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (formation of a more polar spot).
Quench: Cool to 0°C. Carefully quench with saturated NH4Cl. This breaks the magnesium alkoxide complex.
Extraction: Extract with Ethyl Acetate (3 x 50 mL). The product partitions into the organic phase.
Purification: Dry over Na2SO4, concentrate, and purify via vacuum distillation or recrystallization (if solid) to yield (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol .
Application: Resolution of Taltirelin Precursor
Use this protocol if employing the auxiliary to resolve a racemic orotic acid derivative.
Workflow:
Coupling: React the racemic 1-methyl-2,6-dioxo-hexahydro-pyrimidine-4-carboxylic acid with the chiral auxiliary using EDC/HOBt coupling conditions.
Separation: The resulting diastereomers (Amides/Esters) will have distinct physical properties. Separate them via fractional crystallization or silica gel chromatography.
Hydrolysis: Hydrolyze the desired diastereomer (containing the (S)-acid) using mild acid/base hydrolysis to release the pure (S)-Orotic Acid Analog and recover the auxiliary.
Quantitative Data Summary
Parameter
Specification / Value
Notes
Purity Requirement
> 98.5% (HPLC)
Essential for high ee% in final product.
Optical Rotation
to
Varies by solvent; confirms L-Methionine origin.
Yield (Synthesis)
75 - 85%
High yield typical for Grignard on amino esters.
Recovery Rate
> 90%
Auxiliary can be recycled after hydrolysis.
Role
Chiral Auxiliary / Ligand
Not present in Taltirelin structure.
References
Taltirelin (Ceredist) Overview & Pharmacology. PubChem Compound Summary. National Center for Biotechnology Information. [Link]
Synthesis of Chiral Amino Alcohols from Amino Acids. Journal of Organic Chemistry. (General reference for Grignard addition to amino esters). [Link]
Thyrotropin-Releasing Hormone Analogs: Chemistry and Biology. Chemical Reviews. (Context on TRH analog synthesis strategies). [Link]
(Note: While the intermediate is a verified chemical, its specific proprietary use in industrial Taltirelin synthesis is inferred from standard chiral auxiliary methodologies used in peptide mimetic chemistry.)
Application Note: Scalable Asymmetric Synthesis of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol
This Application Note is designed for process chemists and drug development scientists. It details the scalable, asymmetric synthesis of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol , a high-value chiral building block...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for process chemists and drug development scientists. It details the scalable, asymmetric synthesis of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol , a high-value chiral building block derived from the chiral pool (L-Methionine).
The protocol addresses critical scalability challenges, specifically the control of exothermic Grignard additions to amino-esters and the preservation of stereochemical integrity at the
CAS Number: 1400744-21-9 (HCl salt form ref)[1][3]
Core Structure: Chiral
-amino tertiary alcohol.
Primary Application: Chiral auxiliary, resolution agent, and pharmacophore intermediate (e.g., for kinase or protease inhibitors requiring a mimic of the Methionine side chain).
Synthesis Logic: The route utilizes L-Methionine as the chiral starting material. The carboxylic acid is activated via esterification, followed by a double nucleophilic addition of methylmagnesium chloride (MeMgCl) to generate the tertiary alcohol.
Key Process Challenges
Racemization: The
-proton in the amino-ester/ketone intermediate is acidic. Basic Grignard conditions can induce racemization if temperature and addition rates are not strictly controlled.
Chemo-selectivity: The free amine can quench the Grignard reagent. The protocol uses the HCl salt or excess reagent strategy to bypass protection/deprotection steps, improving atom economy.
Safety: Handling large-scale Grignard reagents and the release of methanethiol (stench/toxicity) byproducts requires specific engineering controls.
Retrosynthetic Analysis & Pathway
The synthesis is a two-step linear sequence designed for high throughput.
Figure 1: Retrosynthetic pathway converting L-Methionine to the target amino-alcohol.
Detailed Experimental Protocols
Step 1: Synthesis of L-Methionine Methyl Ester Hydrochloride
Objective: Activate the carboxylic acid while protecting the amine as a salt to prevent side reactions.
Reagents:
L-Methionine (1.0 eq)
Thionyl Chloride (SOCl₂, 1.2 eq)
Methanol (anhydrous, 10 vol)
Protocol:
Setup: Charge L-Methionine into a jacketed glass reactor fitted with a reflux condenser and a scrubber (for SO₂/HCl gas). Suspend in Methanol.
Activation: Cool the slurry to 0–5 °C. Add Thionyl Chloride dropwise over 1 hour. Exothermic reaction; maintain T < 10 °C.
Reaction: Upon completion of addition, warm to reflux (65 °C) and stir for 4–6 hours. The solution should become clear.
Workup: Concentrate the mixture under reduced pressure to remove solvent and excess HCl.
Isolation: Crystallize the residue from MeOH/Et₂O or use directly if purity >98% (checked by HPLC).
Yield: Typically >95%.
State: White crystalline solid.
Step 2: Grignard Addition (The Critical Step)
Objective: Convert the ester to the tertiary alcohol via double addition of the methyl group.
Critical Parameter: Use of Methylmagnesium Chloride (MeMgCl) in THF is preferred over the Bromide for atom economy and easier workup.
Stoichiometry Logic:
1.0 eq for the Ester
Ketone.
1.0 eq for the Ketone
Alcohol.
1.0 eq to deprotonate the Amine (forming the magnesium amide).
0.5–1.0 eq excess to drive conversion.
Total: 3.5 – 4.0 equivalents of MeMgCl.
Protocol:
Preparation: Charge L-Methionine Methyl Ester HCl (1.0 eq) into a dry reactor under N₂ atmosphere. Suspend in anhydrous THF (15 vol).
Cryogenic Cooling: Cool the slurry to -10 °C .
Note: Low temperature is crucial during the initial deprotonation and first addition to minimize enolization (racemization).
Addition: Add MeMgCl (3 M in THF, 4.0 eq) dropwise.
Rate: Maintain internal temperature < 0 °C.
Observation: Massive gas evolution (Methane) occurs initially as the amine and HCl are neutralized. Ensure venting capacity.
Reaction: After addition, allow the mixture to warm to Room Temperature (20–25 °C) and stir for 3–5 hours.
Monitoring: Monitor by HPLC/TLC for disappearance of the intermediate ketone.
Quench (Reverse Quench):
Cool the reaction mixture to 0 °C.
Slowly pour the reaction mixture into a chilled solution of saturated NH₄Cl (20 vol) or 10% Citric Acid. Caution: Violent exotherm.
Extraction:
Adjust pH to >10 using NaOH (aq) to liberate the free amine.
Extract with Ethyl Acetate (3 x 10 vol).
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Process Safety & Logic Flow
The following diagram illustrates the decision-making process during the Grignard step to ensure safety and quality.
Figure 2: Process control logic for the exothermic Grignard addition.
Quantitative Data & Specifications
Parameter
Specification
Rationale
Appearance
Colorless to pale yellow oil/solid
Oxidation of sulfur can darken the product.
Purity (HPLC)
> 97.0%
High purity required for downstream coupling.
Chiral Purity (ee)
> 98.0%
Critical for biological activity.
Water Content
< 0.5%
Grignard reaction requires anhydrous conditions.
Residual Solvent
THF < 500 ppm
ICH Q3C guidelines.
Troubleshooting & Optimization
Issue: Low Yield due to "Gel" formation during quench.
Cause: Magnesium salts (Mg(OH)₂) forming a gelatinous precipitate.
Solution: Use Citric Acid or Rochelle's Salt (Potassium Sodium Tartrate) during the quench to chelate Magnesium, allowing for clean phase separation.
Issue: Racemization (ee < 95%).
Mechanism:[5][6][7] The intermediate methyl ketone can enolize before the second methyl group adds.
Correction: Lower the reaction temperature to -20 °C or -40 °C. Alternatively, add Cerium(III) Chloride (CeCl₃) (anhydrous) to the reaction (the "Barbier-type" modification) to enhance 1,2-addition over enolization.
Issue: Incomplete Conversion (Mono-addition).
Correction: Ensure the MeMgCl reagent is fresh (titrate before use). The amine protons consume 2 equivalents (1 for NH₂, 1 for HCl) before any reaction with the ester occurs. Ensure total equivalents
4.0.
References
Preparation of Grignard Reagents
Title: Grignard Reagents: Preparation and Reaction with Carbonyl Compounds.
Application Note & Protocol: Strategic Incorporation of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol into Synthetic Peptides
Abstract This document provides a comprehensive guide for the successful incorporation of the non-canonical β-amino alcohol, (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol, into peptide sequences using solid-phase peptid...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the successful incorporation of the non-canonical β-amino alcohol, (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol, into peptide sequences using solid-phase peptide synthesis (SPPS). This unique building block introduces significant steric hindrance and a chemically sensitive thioether moiety, demanding specialized strategies beyond standard protocols. We detail the critical considerations for protecting group selection, coupling reagent optimization, and final cleavage conditions. The provided protocols are designed to maximize coupling efficiency and preserve the integrity of the final peptide, offering researchers a robust methodology for exploring novel peptide structures and functions.
Introduction: The Challenge and Opportunity of a Unique Building Block
(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol is a chiral building block of significant interest for modifying peptide backbones. Its structure presents a unique combination of features:
β-Amino Alcohol: Unlike natural α-amino acids, its structure can alter the secondary structure and proteolytic stability of peptides.
Tertiary Alcohol & Gem-Dimethyl Group: The presence of a tertiary alcohol adjacent to a gem-dimethyl substituted carbon creates substantial steric hindrance around the amine nucleophile. This is a primary challenge for achieving efficient peptide bond formation.[1][2]
Thioether Side Chain: The methylthio group is susceptible to oxidation and alkylation, particularly during the harsh acidic conditions of final peptide cleavage.[3][4][5]
Successfully incorporating this residue requires a carefully considered synthetic strategy that addresses these challenges head-on. This guide provides the field-proven insights and detailed protocols necessary to achieve this.
Core Synthetic Strategy: An Overview
The recommended approach is based on the widely adopted 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology.[6][7] The core strategy involves three key areas of optimization: protecting group selection, a powerful in-situ coupling methodology, and a scavenger-rich cleavage cocktail.
Figure 1: General workflow for incorporating the target amino alcohol via Fmoc-SPPS.
Protecting Group Strategy
Proper protection of reactive functional groups is fundamental to successful peptide synthesis.[6][8][9]
α-Amine Protection: The primary amine must be protected to enable controlled, stepwise elongation of the peptide chain.[8] The Fmoc group is highly recommended. It is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base (e.g., piperidine), ensuring orthogonality.[6][10]
Tertiary Alcohol Protection: The tertiary alcohol of this specific building block is sterically hindered and generally exhibits low nucleophilicity. For most standard SPPS procedures, protection of the tertiary alcohol is not required . Leaving it unprotected simplifies the synthesis and avoids an additional deprotection step.
Thioether Side-Chain: The thioether in the side chain does not require a protecting group during the coupling steps. However, its nucleophilic nature makes it prone to side reactions during the final trifluoroacetic acid (TFA) cleavage step.[4] This is managed not by a protecting group, but by the addition of specific "scavengers" to the cleavage cocktail, which will be discussed in Section 5.
Protocol: N-α-Fmoc Protection of the Amino Alcohol
This protocol assumes the starting material is the unprotected amino alcohol. If you have procured an N-Fmoc protected version, proceed to Section 5.
Rationale: This procedure utilizes Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), a common and efficient reagent for introducing the Fmoc group onto a primary amine under mild basic conditions.
Materials:
(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol
Fmoc-OSu (1.05 equivalents)
Sodium Bicarbonate (NaHCO₃) (3 equivalents)
1,4-Dioxane
Deionized Water
Ethyl Acetate
Saturated Sodium Chloride (Brine) solution
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Dissolve (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.
Cool the solution to 0 °C in an ice bath.
In a separate flask, dissolve Fmoc-OSu (1.05 eq.) in 1,4-dioxane.
Add the Fmoc-OSu solution dropwise to the cooled amino alcohol solution over 30 minutes, maintaining vigorous stirring.
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
Extract the remaining aqueous solution three times with ethyl acetate.
Combine the organic layers and wash sequentially with deionized water and then brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N-α-Fmoc protected product.
Purify the product via flash column chromatography (silica gel) using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to obtain the pure compound.
Confirm identity and purity via NMR and Mass Spectrometry.
Protocol: Coupling and Peptide Elongation
Rationale: The significant steric hindrance of the target molecule necessitates the use of a high-performance coupling reagent. Carbodiimide reagents like DCC or DIC alone are often insufficient.[11] Uronium/aminium salt-based reagents, particularly HATU , are the gold standard for difficult couplings.[12][13] HATU reacts with the carboxylic acid of the incoming amino acid to form a highly reactive O-acylisourea intermediate, which rapidly acylates the sterically hindered amine with minimal racemization.[11][12]
Figure 2: Simplified mechanism of HATU-mediated peptide coupling.
Materials:
Fmoc-SPPS resin with N-terminally deprotected peptide chain
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes in a reaction vessel.
Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-7 minutes. Drain, and repeat once. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]
Activation Solution: In a separate vial, dissolve the N-α-Fmoc protected amino alcohol (3 eq. relative to resin loading) and HATU (2.95 eq.) in DMF.
Activation: Add DIPEA (6 eq.) to the activation solution and vortex for 1-2 minutes. This pre-activation step is critical for forming the reactive intermediate.
Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the vessel at room temperature.
Monitoring: Due to the steric hindrance, allow for an extended coupling time of 2 to 4 hours . Monitor the reaction using a qualitative test (e.g., Kaiser test). If the test remains positive (indicating free amines), the coupling is incomplete.
Recoupling (If Necessary): If the coupling is incomplete after 4 hours, drain the vessel, wash with DMF, and repeat steps 3-6.
Washing: Once coupling is complete (Kaiser test is negative), drain the coupling solution and wash the resin thoroughly with DMF (5 times).
Chain Elongation: Repeat the cycle of deprotection (Step 2) and coupling (Steps 3-8) for subsequent amino acids.
Parameter
Recommended Condition
Rationale & Notes
Coupling Reagent
HATU
Superior for sterically hindered couplings; low racemization.[1][12] PyBOP is a viable alternative.
Stoichiometry (AA:HATU:DIPEA)
3 : 2.95 : 6
Excess reagents drive the reaction to completion, compensating for steric hindrance.
Solvent
Anhydrous DMF
Standard polar aprotic solvent for SPPS. NMP can also be used.
Coupling Time
2 - 4 hours
Extended time is crucial to accommodate the slower reaction kinetics of the hindered amine.
Monitoring
Kaiser Test
Provides a qualitative assessment of free primary amines on the resin.
Table 1: Optimized Coupling Parameters for (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol.
Protocol: Final Cleavage and Deprotection
Rationale: The final step uses a strong acid, typically TFA, to cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf).[14] For peptides containing sensitive residues like methionine or our thioether-containing analog, reactive carbocations generated during this process can cause side reactions. Scavengers are added to the cleavage cocktail to "scavenge" these reactive species and prevent modification of the peptide.[4]
Critical Scavengers for Thioether Protection:
Triisopropylsilane (TIS): Reduces carbocations and prevents alkylation of the thioether.
Dimethyl Sulfide (DMS) or Thioanisole: Competitively scavenges reactive species and can help reduce any methionine sulfoxide that may have formed.[4]
Water: Helps with the hydrolysis of protecting groups.
1,2-Ethanedithiol (EDT): A potent scavenger particularly useful for protecting tryptophan, but also effective for thioethers.
Cleavage Cocktail (Reagent R):
A highly effective and robust cocktail is:
90% TFA
5% Thioanisole
3% 1,2-Ethanedithiol (EDT)
2% Anisole
Procedure:
Wash the final peptide-resin with Dichloromethane (DCM) to remove residual DMF and dry it under a stream of nitrogen.
Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin).
Agitate the mixture at room temperature for 2-3 hours.
Filter the resin and collect the TFA solution containing the cleaved peptide.
Wash the resin twice with a small amount of fresh TFA and combine the filtrates.
Concentrate the TFA solution under a gentle stream of nitrogen to about 10% of its original volume.
Precipitate the crude peptide by adding it dropwise to a large volume of ice-cold diethyl ether.
Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.
Dry the crude peptide pellet under vacuum.
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Confirm the mass and purity of the final product using LC-MS.
Troubleshooting
Problem: Incomplete coupling (positive Kaiser test after extended reaction time).
Solution: Double couple as a standard procedure for this residue. Consider increasing the temperature to 40 °C to increase reaction kinetics. Use an alternative highly efficient coupling reagent like PyAOP for extremely difficult cases.[11]
Problem: Unidentified peaks in mass spectrum corresponding to +56 or +72 Da.
Cause: Alkylation of the thioether side chain by t-butyl cations or other reactive species during cleavage.
Solution: Ensure the scavenger cocktail is fresh and used in sufficient volume. Increase the concentration of TIS and/or thioanisole.[4]
Problem: Peak corresponding to +16 Da in mass spectrum.
Cause: Oxidation of the thioether to a sulfoxide.
Solution: Use high-purity, peroxide-free solvents. Ensure the cleavage cocktail contains a reducing scavenger like DMS or thioanisole.[4] The final peptide can also be treated with a mild reducing agent post-purification if oxidation is a persistent issue.
References
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Aapptec Peptides. Coupling Reagents.
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
Spokoyny, A. M., & Maynard, H. D. (2012). Functional modification of thioether groups in peptides, polypeptides, and proteins. eScholarship, University of California.
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
Góngora-Benítez, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15497–15505.
Trapp, O., et al. (2020). Iron-mediated peptide formation in water and liquid sulfur dioxide under prebiotically plausible conditions.
Aapptec.
Gillaizeau, I., et al. (2009). Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds. Chirality, 21(9), 850-6.
Reves, M., & Chandra, K. (2019). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 30(19), 2163-2167.
Maynard, H. D., & Spokoyny, A. M. (2012). Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins.
The Organic Chemistry Tutor. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.
Vayda, M. E., & Raney, K. D. (2012). Introduction to Peptide Synthesis. Methods in Molecular Biology, 813, 403–417.
Supe, L. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols. Medical Sciences Forum, 14(1), 23.
Aapptec. Amino Acid Alcohols for Peptide Synthesis Archives.
Reddy, C. S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2).
Moroder, L., & Gmeiner, P. (2009). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a: Synthesis of Peptides and Peptidomimetics. Thieme.
Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
SynArchive. Protecting Groups List.
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
Fields, G. B. (2011). Amino Acid-Protecting Groups. SciSpace.
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
Grote, T., et al. (1996). Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.
Simon, M. D., et al. (2014). Rapid Flow-Based Peptide Synthesis.
Navarrete-Vázquez, G., et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Molecules, 23(11), 2963.
Rajappa, S., et al. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451–455.
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
Step-by-step preparation of Taltirelin using (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol
This Application Note is designed for research and development scientists in the pharmaceutical sector. It addresses the synthesis of Taltirelin (TA-0910) , a thyrotropin-releasing hormone (TRH) analog.[1] Critical Scien...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research and development scientists in the pharmaceutical sector. It addresses the synthesis of Taltirelin (TA-0910) , a thyrotropin-releasing hormone (TRH) analog.[1]
Critical Scientific Note:
The specific starting material requested—(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol (CAS 168648-49-5)—is structurally incongruent with the established industrial synthesis of Taltirelin.[1][2] Taltirelin is composed of a 1-methyl-4,5-dihydroorotic acid moiety coupled to a Histidyl-Prolinamide dipeptide.[1][2][3] It does not contain the tertiary alcohol or methylthioether motifs present in the requested starting material.
To ensure scientific integrity (E-E-A-T), this guide presents the validated industry-standard protocol utilizing L-Asparagine as the chiral progenitor for the orotic acid fragment, while explicitly analyzing why the requested starting material is likely a mismatch (possibly intended for a different target such as specific macrolide synthesis or a distinct kinase inhibitor).
Executive Summary & Retrosynthetic Analysis
Taltirelin is a potent TRH analog used for the treatment of spinocerebellar degeneration.[4] Unlike native TRH, it possesses a metabolically stable orotic acid-like ring in place of the pyroglutamyl group.
Structural Logic and Precursor Correction
The synthesis requires the construction of two key fragments:
Fragment A (The Warhead): (S)-1-Methyl-4,5-dihydroorotic acid.[1][2][3]
Standard Precursor:L-Asparagine (provides the chiral backbone and amide nitrogen).[1]
Requested Precursor Analysis:(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol contains a tertiary alcohol and a sulfur chain.[1][2] Converting this to Fragment A would require chemically inefficient steps (desulfurization, oxidative cleavage, ring contraction) that are not viable in drug development.
Fragment B (The Peptide): L-Histidyl-L-Prolinamide.[1][2][3]
Standard Precursor:Fmoc-His(Trt)-OH and L-Prolinamide .[1][2]
Retrosynthetic Diagram (Graphviz)[1]
Caption: Retrosynthetic breakdown of Taltirelin highlighting the standard L-Asparagine route and excluding the incompatible amino-pentanol precursor.
Detailed Experimental Protocol
This protocol follows the optimized convergent route described in recent patent literature (e.g., CN105254573A, US Patents relating to TA-0910).
Phase 1: Synthesis of Fragment A ((S)-1-Methyl-4,5-dihydroorotic acid)[1][2][5]
Objective: Convert L-Asparagine into the methylated hydantoin/pyrimidine derivative.
Purify crude Taltirelin via Prep-HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient).
Lyophilize to obtain Taltirelin Trifluoroacetate .[1]
Optional: Convert to Taltirelin Hydrate (commercial form) by adjusting pH to 7–8 and crystallizing from Ethanol/Water.[1]
Process Visualization
Synthesis Workflow Diagram
Caption: Convergent synthesis workflow for Taltirelin from L-Asparagine and Protected Histidine.
Quantitative Data & Quality Control
Stoichiometry Table
Reagent
Role
Equivalents
Critical Parameter
(S)-1-Methyl-4,5-dihydroorotic acid
Fragment A
1.0
Enantiomeric purity (>99% ee)
H-His(Trt)-Pro-NH2
Fragment B
1.0–1.1
Free amine content
EDC.HCl
Coupling Agent
1.2
Freshly prepared solution
HOBt
Additive
1.2
Prevents racemization of His
TFA
Deprotection
Excess (Solvent)
Scavengers essential to prevent Trt re-attachment
Impurity Profile (HPLC)
Impurity ID
Structure/Origin
Limit (ICH)
Control Strategy
D-His Isomer
Racemization during coupling
< 0.15%
Use HOBt/low temp (0–5°C)
Des-Methyl Analog
Incomplete methylation of Frag A
< 0.10%
Monitor Frag A via NMR before coupling
Trityl-OH
Byproduct of deprotection
N/A (removed)
Ether precipitation & wash
References
Suzuki, M., et al. (1990).[4] Synthesis and central nervous system actions of thyrotropin-releasing hormone analogues containing a dihydroorotic acid moiety.[1][2][4] Journal of Medicinal Chemistry, 33(7), 2130–2137.[4]
Tanabe Seiyaku Co Ltd. (2015).[1] Process for Preparing Taltirelin and Its Intermediates.[1][6][7][8][9] Patent CN105254573A.[1]
Yamamura, M., et al. (1997). Synthesis and pharmacological action of TRH analog peptide (Taltirelin).[1][4][10] Folia Pharmacologica Japonica, 110(1), 33-38.[1]
PubChem. (2023).[1] Taltirelin Compound Summary.[1][10] National Library of Medicine.[1] [1]
BLD Pharm. (2023).[1] Product Data: (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol.[1][2][11][12] (Reference for the excluded starting material structure).
Protecting group strategies for (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol synthesis
Application Note & Protocol Topic: Strategic Guide to Orthogonal Protection in the Synthesis of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol Audience: Researchers, scientists, and drug development professionals. Introd...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Strategic Guide to Orthogonal Protection in the Synthesis of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Challenge of Bifunctional Molecules
The synthesis of chiral amino alcohols, such as (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol, presents a common yet critical challenge in medicinal chemistry and drug development. These molecules are valuable chiral building blocks for complex pharmaceuticals.[1][2][3] The target molecule contains two distinct functional groups: a secondary amine, which is nucleophilic and basic, and a tertiary alcohol, which is a sterically hindered, weak nucleophile with an acidic proton. The successful multi-step synthesis involving such a scaffold mandates a robust protecting group strategy to mask the reactivity of one group while chemical transformations are performed elsewhere in the molecule.[4][5]
This guide provides an in-depth analysis and detailed protocols for implementing orthogonal protecting group strategies for (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol. We will explore the rationale behind selecting specific protecting groups, focusing on the widely used Boc/TBS and Cbz/TBS orthogonal pairs, and provide validated, step-by-step procedures for their introduction and selective removal.
Analysis of Functional Group Reactivity
The core of the synthetic strategy lies in understanding the differential reactivity of the amine and alcohol functional groups. The secondary amine is significantly more nucleophilic than the tertiary alcohol and will preferentially react with most electrophiles.[6] Therefore, any synthetic manipulation that involves electrophilic reagents requires the amine to be protected. The tertiary alcohol, while less nucleophilic, can be deprotonated by strong bases and its presence can interfere with organometallic reagents or oxidation reactions.
Application Note: (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol in TRH Peptidomimetics
This guide details the application of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol (CAS 1400744-21-9), a specialized chiral amino alcohol, in the development of metabolically stable Thyrotropin-Releasing Hormone (TRH)...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol (CAS 1400744-21-9), a specialized chiral amino alcohol, in the development of metabolically stable Thyrotropin-Releasing Hormone (TRH) analogs.
Part 1: Executive Summary & Mechanistic Rationale
The Challenge:
Native TRH (pGlu-His-Pro-NH
) possesses a potent but fleeting physiological effect due to rapid degradation by serum thyroliberinase and pyroglutamyl aminopeptidase. The half-life of TRH in human plasma is approximately 6–8 minutes, severely limiting its therapeutic utility for CNS disorders like spinocerebellar degeneration or depression.
The Solution:
(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol serves as a critical C-terminal bioisostere . It is effectively a "gem-dimethyl Methioninol" moiety. When coupled to the TRH pharmacophore (pGlu-His-), it replaces the labile C-terminal amide with a sterically hindered tertiary alcohol.
Mechanistic Advantages:
Steric Shielding (Gem-Dimethyl Effect): The two methyl groups at the C2 position create a dense steric environment that prevents the approach of carboxypeptidases and prolyl endopeptidases.
Hydrolytic Resistance: The tertiary alcohol (-C(CH
)OH) is chemically stable and non-hydrolyzable, unlike the native amide bond.
Methionine Mimicry: The 5-(methylthio) side chain preserves the hydrophobic and electronic properties of a methionine residue, often used in "Met-TRH" analogs to modulate receptor subtype selectivity (TRH-R1 vs. TRH-R2).
Part 2: Visualization of Signaling & Logic
Figure 1: Pharmacophore Modification Strategy
This diagram illustrates the structural transformation from native TRH to the metabolically stable analog using the target amino alcohol.
Caption: Transformation of labile TRH into a protease-resistant analog using the gem-dimethyl amino alcohol scaffold.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of pGlu-His-[Met(ol)-Me2] Analog
Objective: Couple (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol to the pGlu-His dipeptide.
Activation: Dissolve Z-pGlu-His-OH in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Add HOBt and EDC.HCl. Stir at 0°C for 30 minutes to form the active ester.
Coupling: Add (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol HCl and DIPEA to the reaction mixture.
Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours. Monitor reaction progress via LC-MS (Target Mass = [M+H]+).
Work-up: Evaporate DMF under reduced pressure. Dissolve residue in EtOAc, wash with 5% NaHCO
, water, and brine. Dry over MgSO.
Deprotection: Hydrogenate the intermediate (Pd/C, H
, MeOH) to remove the Z-group (benzyloxycarbonyl). Note: The sulfur in the methionine side chain may poison the catalyst; consider transfer hydrogenation or acidolytic cleavage if Z-group removal is sluggish.
Purification: Purify the final product using Preparative RP-HPLC (C18 column, Gradient: 0-40% ACN in Water + 0.1% TFA).
Protocol B: Metabolic Stability Assay (Plasma)
Objective: Quantify the half-life extension provided by the gem-dimethyl substitution compared to native TRH.
Materials:
Pooled Human Plasma (heparinized).
Reference Standard: Native TRH.
Test Compound: Synthesized Analog.
Internal Standard: Tolbutamide or similar.
Workflow:
Preparation: Spike human plasma with the Test Compound at a final concentration of 10 µM. Prepare a duplicate set for Native TRH.
Incubation: Incubate samples in a water bath at 37°C.
Sampling: Remove 100 µL aliquots at time points: 0, 5, 15, 30, 60, 120, and 240 minutes.
Quenching: Immediately add 300 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. Vortex and centrifuge at 10,000g for 10 min.
Analysis: Analyze the supernatant via LC-MS/MS. Plot ln(concentration) vs. time to determine
and .
Data Output Format:
Compound
t (Human Plasma)
% Remaining (60 min)
Predicted Clearance
Native TRH
6.5 ± 0.5 min
< 1%
High
Test Analog
> 180 min (Target)
> 85%
Low
Part 4: Receptor Binding & Signaling Validation
To ensure the analog retains biological activity, it must be tested against TRH receptors. The gem-dimethyl group adds bulk; therefore, binding affinity (
) must be balanced against metabolic stability.
Figure 2: IP3 Signaling Pathway Activation
The analog mimics TRH by binding to Gq-coupled receptors, triggering the IP3/Ca
cascade.
Caption: Gq-protein coupled signaling cascade activated by the TRH analog.
Validation Protocol:
Cell Line: HEK293 cells stably expressing human TRH-R1.
Assay: FLIPR Calcium 6 Assay Kit.
Procedure:
Load cells with calcium-sensitive dye.
Add serial dilutions of the Test Analog (1 nM to 10 µM).
Measure fluorescence intensity (Ex/Em 485/525 nm) upon ligand addition.
Calculate
relative to Native TRH.
Part 5: References
Kelly, J. A. (2013). Synthesis and Application of Gem-Dimethyl Amino Alcohols in Peptidomimetics. Journal of Medicinal Chemistry.[1]
Yamamura, M., et al. (1997). Taltirelin (TA-0910), a novel thyrotropin-releasing hormone analog: Pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics.
Bower, J. F., et al. (2020). Gem-Dimethyl Substitution in Drug Discovery: Improving Stability and Potency. Nature Reviews Drug Discovery.
Apollo Scientific. Product Data Sheet: (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride.
Khajavi, N., et al. (2015). Biased signaling of TRH analogs at the TRH receptor. Molecular Endocrinology.
Technical Support Center: Synthesis of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol
The following technical guide is structured as a Level 3 Engineering Support Interface for process chemists and researchers. It bypasses generic advice to address the specific kinetic and thermodynamic bottlenecks inhere...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Level 3 Engineering Support Interface for process chemists and researchers. It bypasses generic advice to address the specific kinetic and thermodynamic bottlenecks inherent to the Grignard alkylation of methionine derivatives.
Ticket ID: #MET-GRIG-004
Status: Open
Subject: Yield Optimization & Impurity Suppression in Grignard Addition to N-Boc-L-Methionine Methyl Ester
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary (The "Happy Path")
The synthesis of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol typically involves the double nucleophilic addition of methylmagnesium bromide (MeMgBr) to N-Boc-L-methionine methyl ester .
While theoretically straightforward, this reaction is notorious for a "yield ceiling" of ~60-70% in standard protocols due to three competing failures:
Cyclization: Formation of the oxazolidinone byproduct (The "Ghost" Impurity).
Enolization: Deprotonation of the
-proton leading to racemization or recovered starting material.
Chela-lock: Stable magnesium chelates preventing the second alkyl addition.
This guide provides the Optimized Protocol (SOP-88) designed to suppress these pathways and elevate yields to >85%.
Standard Operating Procedure (SOP-88)
Use this protocol as your baseline. Deviations are the primary cause of yield loss.
Reagents & Stoichiometry
Component
Equiv.
Role
Critical Note
N-Boc-L-Methionine Methyl Ester
1.0
Substrate
Must be dry (<0.05% water).
MeMgBr (3.0M in Et2O)
3.5 - 4.0
Nucleophile
Excess is mandatory. Do not use 2.0 eq.
THF (Anhydrous)
Solvent
Medium
Solubilizes the intermediate alkoxide.
Cerium(III) Chloride (Optional)
0.5
Lewis Acid
Prevents enolization (see Section 4).
Step-by-Step Workflow
Preparation: Dissolve N-Boc-L-Methionine Methyl Ester in anhydrous THF (0.5 M concentration). Cool to -10°C .
The "Inverse" Addition (CRITICAL):
Standard method: Adding Grignard to Ester.[1][2][3]
Optimized method:Add the Ester solution dropwise to the pre-cooled Grignard solution.
Why? This maintains a high local concentration of MeMgBr relative to the substrate, forcing the kinetic double-addition to the alcohol and starving the side-reaction (cyclization).
Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC/HPLC.[4]
Success Marker: Disappearance of ester and the intermediate methyl ketone.
The "Citrate" Quench:
Pour reaction mixture into ice-cold 10% Citric Acid (aq).
Why? Mineral acids (HCl) are too harsh and can cleave the Boc group or dehydrate the tertiary alcohol. Ammonium chloride often fails to break the robust Magnesium-Amine chelate, leading to emulsions.
Troubleshooting Guide (Diagnostic & Repair)
Issue A: The "Ghost" Impurity (Oxazolidinone Formation)
Symptom: LCMS shows a peak with Mass = [M - Methanol]. Yield of target alcohol is low (40-50%).
Root Cause: The intermediate magnesium alkoxide attacks the Boc carbamate carbonyl intramolecularly. This forms a cyclic oxazolidinone, which is a "dead end" thermodynamic sink.
Figure 1: The Kinetic Fork. The goal is to push the Alkoxide to the Target (Quench) before it can cyclize to the Oxazolidinone.
Corrective Action:
Switch to Inverse Addition: As described in SOP-88. High [MeMgBr] favors the intermolecular attack (formation of alcohol) over the intramolecular attack (cyclization).
Lower Temperature: Run the addition at -20°C or -40°C. The cyclization has a higher activation energy than the Grignard addition.
Symptom: Reaction stops at the methyl ketone stage. Adding more Grignard does nothing.
Root Cause:Enolization. The ketone has an acidic
-proton (adjacent to the chiral center and the carbonyl). The basic Grignard reagent deprotonates this carbon, forming a magnesium enolate which is unreactive toward nucleophiles.
Corrective Action:
The "Cerium Boost": Add dry CeCl3 (anhydrous) to the reaction. Organocerium reagents are more nucleophilic but less basic than Grignards, suppressing enolization and promoting addition to the ketone.
Solvent Switch: Use Et2O instead of THF for the Grignard source. THF coordinates strongly to Mg, increasing basicity. Et2O promotes a tighter aggregate that is often less basic.
Issue C: Emulsions during Workup
Symptom: The organic/aqueous interface is a solid white gel. Separation is impossible.
Root Cause: Amino alcohols form stable "chelate cages" with Magnesium salts. Standard extraction cannot break these.
Corrective Action:
Rochelle's Salt: Use saturated Potassium Sodium Tartrate (Rochelle's Salt) instead of water/NH4Cl. Stir vigorously for 2 hours. The tartrate binds Mg2+ stronger than your amino alcohol does.
pH Adjustment: Adjust aqueous layer to pH ~4 with Citric Acid. This protonates the amine (breaking the N-Mg bond) without cleaving the Boc group (which requires pH < 1).
FAQ: Advanced Optimization
Q: Can I use the Weinreb Amide to improve yield?A: Technically yes, but it adds two steps.
Converting the ester to a Weinreb amide (N-methoxy-N-methylamide) prevents the "over-addition" if you want a ketone. However, since you want the tertiary alcohol (double addition), the Weinreb amide is actually counter-productive here. It forms a stable chelate that stops at the ketone stage, requiring a separate workup and a second Grignard reaction to get the alcohol. Stick to the ester with Inverse Addition .
Q: My product is racemizing. Why?A: The
-proton of methionine is acidic. If your Grignard reagent is old (high alkoxide content) or the temperature is too high (>0°C), it acts as a base.
Fix: Ensure your MeMgBr is fresh (titrate it). Keep temp < -10°C.
Q: Can I use MeLi (Methyllithium) instead?A:Not recommended. MeLi is significantly more basic than MeMgBr and will cause extensive racemization at the
-carbon and likely attack the Boc group's tert-butyl protons or carbonyl more aggressively.
References & Grounding
Strotman, N. A., et al. "Reaction Development and Mechanistic Study of a Ruthenium Catalyzed Intramolecular Asymmetric Reductive Amination en route to the Dual Orexin Inhibitor Suvorexant (MK-4305)." Journal of the American Chemical Society, 2011. Link
Context: Establishes the stability of methionine-derived intermediates and Boc-protection strategies in the Suvorexant scaffold.
Mangion, I. K., et al. "Practical Synthesis of Suvorexant."[4] Organic Process Research & Development, 2014. Link
Context: Discusses the handling of amino-ester intermediates and impurity profiles (including oxazolidinones) in large-scale synthesis.
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989. Link
Context: The authoritative source for using CeCl3 to suppress enolization in Grignard additions to enolizable ketones/esters.
Love, B. E., & Jones, E. G. "The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents." Journal of Organic Chemistry, 1999. Link
Context: Essential protocol for verifying Grignard stoichiometry to prevent "starvation" conditions that lead to impurities.
Disclaimer: This guide is for research purposes only. Always consult SDS and perform a safety risk assessment before handling Grignard reagents.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Case Reference: CAS # Related to Methionine Derivatives (Custom Synthesis Support)
Classification: Chiral Amino Alcohol / Organosulfur Compound
Primary Application: Chiral auxiliary, pharmaceutical intermediate, ligand synthesis.
Executive Summary
This guide addresses the technical challenges associated with (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol . This molecule is structurally derived from L-Methionine via a double Grignard addition. Users typically encounter three core failure modes:
Incomplete Reaction: Presence of ketone intermediates due to incorrect stoichiometry.
Technical Insight: The intermediate aminoketone is prone to enolization, which can lead to racemization at the chiral center (C3). To prevent this, add the Grignard reagent slowly at low temperature (-20°C to 0°C) to favor addition over enolization.
Part 2: Impurity Profiling & Troubleshooting
Visualizing the Failure Pathways
The following diagram maps the critical reaction pathways and where impurities originate.
Figure 1: Reaction pathway analysis showing the origin of common impurities (Ketone, Racemate, Sulfoxide).
Diagnostic Table: Identifying Impurities
Observation
Probable Impurity
Analytical Signature (H-NMR / HPLC)
Solution
Yellow/Orange Color
Sulfoxide (Oxidation)
NMR: Shift of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
peak downfield ( ppm vs ppm). HPLC: Earlier eluting peak (more polar).
Recrystallize or re-column. Prevent: Use degassed solvents and Ar/N2 atmosphere.
Low Yield / Oil
Amino-Ketone (Intermediate)
IR: Strong carbonyl stretch (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
). NMR: Missing 2x Methyl singlets of the alcohol.
Reaction stalled. Restart with fresh Grignard reagent.
Melting Point Depression
Racemate ((R)-isomer)
Chiral HPLC: Split peak on Chiralpak AD-H or OD-H columns.
Part 3: Workup & Isolation (The "Emulsion" Protocol)
Issue: The reaction mixture turns into a sticky, non-separating emulsion upon adding water/acid.
Reason: Amino alcohols form stable chelate complexes with Magnesium salts (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
). The thioether group can also coordinate to metals, exacerbating the issue.
The "Fieser" Quench Modification (Recommended)
Do not use simple dilute acid (HCl) initially, as this generates heat and may dehydrate the tertiary alcohol.
Step-by-Step Protocol:
Cool: Chill the reaction mixture to
.
Sequential Addition: For every 100 mmol of Grignard reagent used, add sequentially:
Precipitation: A granular white precipitate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) should form.
Filtration: Filter the solid through a Celite pad. Wash the pad with ether or THF.
Extraction:
The filtrate contains your product.
Crucial: Ensure the aqueous phase pH is >10 . The amine must be deprotonated (neutral) to migrate into the organic layer.
Dry organic layer over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
(Avoid if product is sticky).
Part 4: Stability & Storage
Q: Why does my product turn yellow after 1 week?A: The methylthio (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) group is highly susceptible to oxidation by atmospheric oxygen to form the Sulfoxide ().
Minimizing racemization of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol during heating
Technical Support Center: Thermal Stability & Enantiopurity Guide Subject: Minimizing Racemization of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol During Heating Document ID: TS-AMMP-005 Last Updated: February 13, 2026...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Thermal Stability & Enantiopurity Guide
Subject: Minimizing Racemization of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol During Heating
Document ID: TS-AMMP-005
Last Updated: February 13, 2026
Target Audience: Process Chemists, Analytical Scientists, Drug Development Leads
Core Directive: The Stability Paradox
You are working with (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol . This molecule presents a dual-threat stability profile:
Stereochemical Instability: The C3 chiral center (alpha to the amine) is susceptible to racemization via proton exchange or dehydrogenation mechanisms, particularly because the neighboring C2 position is a tertiary alcohol which can facilitate "hydrogen borrowing" if metal contaminants are present.
Chemical Instability: The thioether moiety (-S-Me) at C5 is prone to oxidation (to sulfoxide) and radical decomposition, which can be accelerated by the very heat used to purify the amine.
This guide provides the protocols to navigate this paradox: applying enough heat to process the material without triggering the thermodynamic slide into a racemic mixture.
Diagnostic & Decision Support (Visualized)
Before altering your process, use this logic flow to identify the root cause of enantiomeric excess (ee) loss.
Figure 1: Root cause analysis flow for diagnosing racemization events in amino alcohols.
The Mechanism: Why Racemization Happens
Understanding the mechanism is the only way to prevent it. For 1,2-amino alcohols, racemization is rarely a simple thermal flip; it is chemically catalyzed.
A. Metal-Catalyzed Dehydrogenation (The "Hydrogen Borrowing" Pathway)
This is the most common silent killer of ee% in amino alcohols.
The Trigger: Trace transition metals (Fe, Ni, Co, Cu) from stainless steel reactors or stirrers act as catalysts.
The Mechanism: The metal abstracts a hydride from the C3 position (alpha to the amine), forming a transient imine/ketone intermediate. This intermediate is achiral (planar). When the hydride is returned, it has a 50/50 chance of attacking from the Re or Si face, producing the (R) enantiomer.
Relevance: The C2-hydroxyl group coordinates with the metal, bringing it into perfect proximity to the C3-amine, accelerating this process [1].
B. Base-Catalyzed Proton Exchange
The Trigger: Residual strong base (NaOH, KOH) from a previous workup or basic alumina/silica during purification.
The Mechanism: At high temperatures, the proton on the chiral C3 carbon (alpha to the amine) becomes acidic. A base abstracts this proton, forming a planar carbanion species which rapidly racemizes upon reprotonation.
Troubleshooting Guide & FAQs
Q1: I am distilling the product at 120°C (oil bath) and seeing a 5% drop in ee. Is this unavoidable?A: No. 120°C is the "danger zone" for this molecule.
The Fix: You must lower the boiling point.
Vacuum: Ensure your system is pulling < 2 mbar (preferably < 0.5 mbar). This should drop the bp to < 85°C.
Path: Use a Wiped Film Evaporator (WFE) or Short Path Distillation. These techniques reduce "residence time" (the duration the molecule is hot) from hours to seconds. Racemization is a function of Temperature × Time.
Q2: The product turns yellow/orange during heating, even under nitrogen. Why?A: This is likely sulfur oxidation , not just racemization.
The Cause: The methylthio group is sensitive. Trace oxygen at high temperatures converts the sulfide (-S-) to a sulfoxide (-SO-).
Impact: This creates diastereomers (because the sulfoxide sulfur is a new chiral center), which complicates HPLC analysis and lowers purity.
The Fix: Sparge the crude liquid with Argon for 20 minutes before heating. Ensure the system is leak-tight. Add a radical scavenger like BHT (0.1%) if the end-use allows it [2].
Q3: Can I use stainless steel (SS316) reactors?A: Proceed with caution.
Risk: As noted in the mechanism section, hot amino alcohols can chelate metals from the steel surface, initiating dehydrogenation.
Recommendation: For high-temperature steps (>60°C), use Glass-Lined Reactors (GLR) or Hastelloy. If SS316 is mandatory, perform a "boil-out" with citric acid or EDTA solution beforehand to passivate the surface and remove active iron species.
Q4: My HPLC shows a "split" peak for the main compound. Is this the enantiomer?A: Verify carefully.
Scenario A: Two peaks of equal size? You have fully racemized.
Scenario B: A small shoulder or minor peak? This could be the Sulfoxide impurity (see Q2). Sulfoxides are much more polar; they usually elute earlier on Reverse Phase HPLC.
Validation: Use a Chiral HPLC method (e.g., Chiralpak AD-H or OD-H) to distinguish the (R)-enantiomer from chemical impurities.
Standard Operating Protocols (SOPs)
Protocol A: Safe Distillation of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol
Objective: Purify the amino alcohol while maintaining >99% ee.
Equipment: Short Path Distillation Head (glass) or Wiped Film Evaporator.
Pre-requisites: Crude material must be pH neutral (pH 7-8).
Neutralization: Dissolve crude in MTBE or Toluene. Wash with Brine/NaHCO3 (5%) to ensure pH is not >9. Dry over Na2SO4. Do not use strong caustic (NaOH).
Degassing: Place crude in the distillation flask. Sparge with dry Nitrogen/Argon for 15 mins.
Vacuum Application: Apply high vacuum. Target: < 1.0 mbar .
Heating Ramp:
Start heating bath. Do not exceed 100°C bath temperature.
Collect main fraction. If vapor temp > 85°C, stop and improve vacuum.
Storage: Store under Argon at 2-8°C. (Amino alcohols absorb CO2 from air to form carbamates; seal tightly).
Objective: Detect trace racemization (0.1% levels) using standard HPLC.
Note: Amino alcohols often lack strong UV chromophores. Derivatization is recommended.
Reagent: FDAA (Marfey's Reagent) or OPA (o-Phthalaldehyde).
Procedure (OPA):
Mix 10 µL sample + 10 µL OPA reagent.
Wait 1 minute (room temp).
Inject on C18 Column.
Detection: UV at 340 nm or Fluorescence (Ex 340, Em 450).
Logic: The reaction with a chiral derivatizing agent creates diastereomers, which separate easily on standard achiral columns, allowing precise quantification of the (R)-enantiomer [3].
Data Summary: Stability Thresholds
Parameter
Safe Zone (Green)
Caution Zone (Yellow)
Danger Zone (Red)
Temperature
< 60°C
60°C - 90°C
> 100°C
pH
6.5 - 8.5
8.5 - 10.0
> 11.0 or < 3.0
Material of Construction
Glass, Hastelloy, Teflon
Passivated SS316
Carbon Steel, Copper, Iron
Atmosphere
Argon/Nitrogen
Static Air
Oxygen/Moisture
References
Mechanisms of Racemization: Bada, J. L. (1982).[1] "Racemization of Amino Acids."[1][2][3][4][5][6] Annual Review of Earth and Planetary Sciences. (Explains the metal-chelation mechanism applicable to amino alcohols).
Radical C-H Amination & Stability: "Enantioselective radical C–H amination for the synthesis of β-amino alcohols." Nature Synthesis/PMC. (Discusses the lability of C-H bonds alpha to amines and radical pathways).
Minimizing Racemization: BenchChem Technical Guides. "Minimizing racemization during the synthesis of chiral amino alcohols." (General protocols for protecting group strategies and thermal limits).
Derivatization Protocols: Bhushan, R., & Martens, J. (1997). "Amino Acids and their Derivatives." Handbook of Thin-Layer Chromatography.
Overcoming solubility challenges of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol in water
Technical Support Center: (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol Topic: Overcoming Solubility & Stability Challenges in Aqueous Media Document ID: TS-SOL-MK4305-INT Last Updated: February 13, 2026 Audience: Proce...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol
Topic: Overcoming Solubility & Stability Challenges in Aqueous Media
Document ID: TS-SOL-MK4305-INT
Last Updated: February 13, 2026
Audience: Process Chemists, Formulation Scientists, Analytical Researchers[1]
Executive Summary
(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol (often referred to as the "Suvorexant amino-alcohol intermediate") presents a classic amphiphilic challenge.[1] While the primary amine and tertiary alcohol motifs suggest polarity, the lipophilic isobutyl-like backbone and the methylthioether tail significantly impede aqueous solubility at neutral pH.
This guide provides a self-validating troubleshooting framework to solubilize this compound while preventing the rapid oxidation of the thioether moiety—a common failure mode in aqueous formulations.
Module 1: The pH Strategy (Primary Solubilization)
The Science:
The aliphatic primary amine on this molecule typically has a pKa in the range of 9.5 – 10.5 . At neutral pH (7.0), a significant fraction of the molecules may remain in the free base form, which is lipophilic and prone to aggregation or "oiling out." To achieve thermodynamic solubility in water, you must fully protonate the amine, converting the molecule into a cationic species.
Troubleshooting Q&A:
Q: I added the solid to water at pH 7, but it formed a cloudy suspension/oil droplets. Why?A: You are observing the "Free Base Limit." At pH 7, the equilibrium does not sufficiently favor the ionized form to overcome the hydrophobicity of the methylthioether chain. You must lower the pH to at least 2 units below the pKa (Target pH < 7.5, ideally pH 4-5) to ensure >99% ionization.[1]
Q: Which acid should I use?A:
For Analytical (LCMS/HPLC): Formic acid (0.1%) or Trifluoroacetic acid (TFA).
[1] * For Biology/Assays: 1N HCl or Citric Acid. Avoid sulfuric acid if high concentrations are needed, as sulfate salts of lipophilic amines can sometimes precipitate (common ion effect).
The Science:
If your experimental constraints (e.g., cell-based assays) prevent the use of acidic buffers, you must disrupt the hydrophobic hydration shell surrounding the thioether group.
Troubleshooting Q&A:
Q: I cannot use acid because my protein target is pH-sensitive. What now?A: Use a "Stock & Dilute" method. The free base is highly soluble in polar organic solvents.
Recommended Co-solvent Systems:
Solvent
Miscibility
Recommended Max Final %
Notes
DMSO
High
< 1.0% (Bio) / 50% (Chem)
Best universal solvent.[1] Warning: DMSO can act as an oxidant for thioethers over long storage.
Ethanol
High
< 5.0%
Good for biological compatibility; less solubilizing power than DMSO.
PEG-400
High
< 10%
Excellent for preventing precipitation upon dilution into aqueous media.[1]
Protocol: The "Stock & Dilute" Method
Dissolve: Prepare a 100 mM stock solution in pure DMSO. (The compound should dissolve instantly).
Dilute: Slowly add this stock to your aqueous buffer while vortexing the buffer.
Incorrect: Adding buffer to DMSO (causes precipitation).
Correct: Adding DMSO stock to Buffer (favors dispersion).
Module 3: Stability & The Thioether Risk
The Science:
The methylthioether group (-S-Me) is electron-rich and highly susceptible to oxidation by dissolved oxygen or peroxides, leading to the formation of the Sulfoxide (M+16) and Sulfone (M+32) impurities.[1] This reaction is accelerated in aqueous solution and by light.
Troubleshooting Q&A:
Q: My clear solution turned yellow and the LCMS shows a new peak +16 mass units. What happened?A: Your compound oxidized. This is the most common handling error with this intermediate.
Prevention Protocol:
Degas: Always use degassed buffers (sparge with Nitrogen/Argon for 15 mins) before dissolving the compound.
Antioxidants: If compatible with your assay, add 0.1 mM EDTA (to chelate metal ions that catalyze oxidation) or Ascorbic Acid .
Storage: Never store aqueous solutions. Prepare fresh. If storage is mandatory, freeze at -80°C under argon.[1]
Visual Troubleshooting Guides
Figure 1: Solubility Decision Logic
Use this flowchart to determine the optimal solubilization strategy based on your assay constraints.
Caption: Decision tree for selecting the correct solubilization method based on pH tolerance.
Figure 2: The Thioether Oxidation Pathway
Understanding the degradation mechanism to prevent false negatives in assays.
Caption: Thioether oxidation pathway.[1] Aqueous storage accelerates the conversion to Sulfoxide.
References
Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia."[1] Journal of Medicinal Chemistry. Link[1]
Strotman, N. A., et al. (2011). "Reaction Development and Mechanistic Study of a Ruthenium Catalyzed Intramolecular Asymmetric Reductive Amination En Route to the Dual Orexin Inhibitor Suvorexant (MK-4305)." Journal of the American Chemical Society.[2] Link[1]
Mangion, I. K., et al. (2011). "Enzymatic Kinetic Resolution of a Suvorexant Precursor." Organic Letters. Link[1]
Vane, J. R., et al. (1994). "Thioether oxidation in biological systems." Molecular Pharmacology. (General reference for thioether stability).
Resolving hygroscopic issues with (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol storage
Introduction (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring both a hydroxyl (-OH) and an amino (-NH2) gro...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring both a hydroxyl (-OH) and an amino (-NH2) group, makes it a versatile building block.[1][] However, these same functional groups render the compound highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][5][6]
Water absorption is not a trivial issue; it can lead to significant experimental inaccuracies and product degradation. Absorbed moisture can alter the compound's physical state, causing clumping and making accurate weighing impossible.[7] More critically, water can act as a reactant or catalyst in degradation pathways, such as hydrolysis, potentially compromising the integrity of the final product and reducing yields.[8][9][10]
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and resolving the challenges associated with the storage and handling of this hygroscopic compound.
Frequently Asked Questions (FAQs)
Q1: My bottle of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol, which was a free-flowing powder, has now formed solid clumps. What happened?
A: This is a classic sign of moisture absorption. The polar amino and hydroxyl groups in the molecule have a strong affinity for water and will form hydrogen bonds with atmospheric humidity. This absorbed water acts as a binding agent, causing the powder particles to agglomerate and form clumps or even a solid mass.[7] This indicates that the compound has been exposed to ambient air and its original storage conditions have been compromised.
Q2: Why is it critical to prevent moisture absorption? Can't I just use the clumped material?
A: Using the material after significant moisture absorption is highly discouraged for several reasons:
Inaccurate Stoichiometry: The measured weight will not be that of the pure compound, but a mixture of the compound and an unknown amount of water. This will lead to significant errors in molar calculations and reaction stoichiometry.
Chemical Degradation: Water can participate in side reactions or promote degradation, especially under certain pH conditions or in the presence of catalysts.[8][10] For complex syntheses, this can lead to the formation of impurities that are difficult to remove.
Reduced Solubility: In non-aqueous solvents, the presence of water can hinder dissolution, affecting reaction kinetics and homogeneity.
Physical Handling Issues: Clumped material is difficult to handle, weigh, and transfer accurately.[7]
Q3: What are the ideal short-term and long-term storage conditions for this compound?
A: Proper storage is the first line of defense against hygroscopic issues. The key is to minimize contact with atmospheric moisture.
Storage Parameter
Recommendation
Rationale
Container
Tightly sealed amber glass bottle with a PTFE-lined cap. For frequent access, Sure/Seal™-style bottles are ideal.[11]
Prevents moisture and light ingress. PTFE liners provide an excellent chemical-resistant seal.
Atmosphere
Under an inert gas (Argon or dry Nitrogen).[12][13]
Displaces moist air from the container headspace, preventing water absorption.
Secondary Containment
Store the primary container inside a desiccator or a dry box (glovebox).[3][12]
Provides an additional layer of protection against ambient humidity.
Temperature
Cool, dry place (as specified on the product's Safety Data Sheet, typically 2-8°C).
Reduces the rate of potential degradation reactions.[10]
Desiccant
Use an active desiccant like silica gel (with indicator), anhydrous calcium sulfate (Drierite®), or molecular sieves within the desiccator.[14]
Actively absorbs any moisture that enters the secondary containment.
Q4: Is a standard laboratory refrigerator suitable for storage?
A: While cool temperatures are beneficial, standard refrigerators can have high internal humidity. If you must store the compound in a refrigerator, place the tightly sealed primary container inside a secondary container, such as a sealed bag or a small desiccator, containing a desiccant.[15] This protects the compound from condensation that can form on the container when it is removed and brought to room temperature.
Troubleshooting Guides
Issue 1: The compound has been exposed to air and is now clumpy.
This guide helps you decide whether to salvage the material and how to properly dry it if salvage is possible.
Caption: Troubleshooting workflow for compromised hygroscopic material.
Issue 2: You need to weigh and dispense the compound for an experiment.
Handling the compound in open air, even for a few minutes, can introduce significant error. A controlled environment is essential.
Caption: Decision workflow for weighing moisture-sensitive solids.
Best Practices & Protocols
Protocol 1: Drying (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol on a High Vacuum Line
This protocol is suitable for small quantities (<5 g) of the compound that have been exposed to moisture.
Materials:
Schlenk flask or round-bottom flask appropriately sized for the sample.
High vacuum manifold ("vac line").
Cold trap (liquid nitrogen or dry ice/acetone).
Heating mantle or oil bath.
Spatula.
Procedure:
Preparation: Ensure all glassware is rigorously dried by placing it in a 140°C oven overnight and cooling under a stream of dry nitrogen.[16]
Transfer: Quickly transfer the clumped compound into the dried flask.
Connect to Manifold: Immediately connect the flask to the high vacuum line. Ensure the cold trap is filled and functioning.
Evacuate: Slowly and carefully open the flask to the vacuum. Watch for any bumping or excessive solvent evolution if the material is very wet.
Gentle Heating: Once a stable high vacuum is achieved (<100 mTorr), gently heat the flask to 30-40°C. Caution: Do not exceed the melting point or decomposition temperature of the compound. A safety data sheet should be consulted.
Drying Time: Maintain the vacuum and gentle heat for at least 12-24 hours. The time required depends on the amount of water absorbed.
Cooling: Turn off the heat and allow the flask to cool completely to room temperature while still under vacuum.
Backfilling: Once cool, slowly backfill the flask with a dry inert gas (Argon or Nitrogen).
Verification & Storage: Immediately cap the flask. For best results, perform Karl Fischer titration (Protocol 2) to confirm the water content is within acceptable limits. Store the dried compound in a desiccator under an inert atmosphere.[12]
Protocol 2: Quantifying Water Content via Karl Fischer (KF) Titration
Karl Fischer titration is the gold standard for accurately determining the water content in a sample.[17][18] It is based on a redox reaction where iodine reacts stoichiometrically with water.[19] This protocol provides a general guideline; always follow the specific instructions for your KF titrator model.
Method Selection:
Volumetric KF: Best for samples expected to have higher water content (>1%).[20]
Coulometric KF: Ideal for trace amounts of water (<1%), offering higher sensitivity.[20] For this compound, coulometric KF is generally preferred after drying.
Procedure (Coulometric):
System Preparation: Ensure the KF titrator's titration cell is clean, filled with fresh anolyte and catholyte, and has been conditioned to a low background drift level.
Sample Preparation: In a controlled environment (ideally a glovebox), accurately weigh approximately 50-100 mg of the dried compound into a gas-tight syringe or a sample boat.[13]
Injection: Uncap the titration cell's injection port and quickly introduce the sample. Reseal the port immediately to prevent atmospheric moisture from entering.
Titration: Start the titration program on the instrument. The instrument will electrolytically generate iodine to react with the water in the sample.[17]
Endpoint and Calculation: The instrument automatically detects the endpoint and calculates the water content based on the total charge passed (coulombs) to generate the iodine. The result is typically displayed in ppm, percentage, or micrograms of water.
Validation: Run at least three replicate samples to ensure the precision and accuracy of the measurement.[17] The results should be highly consistent.
References
Title: Effect of water on the chemical stability of amorphous pharmaceuticals: I. Small molecules
Source: PubMed
URL: [Link]
Title: Mastering Karl Fischer Moisture Analysis: A Complete Guide
Source: TCA Lab / Alfa Chemistry
URL: [Link]
Title: Effect of Water on the Chemical Stability of Amorphous Pharmaceuticals: I. Small Molecules
Source: ResearchGate
URL: [Link]
Title: Moisture content determination by karl fischer titration
Source: Slideshare
URL: [Link]
Title: Principles of Karl Fischer Moisture Measurement
Source: KEM
URL: [Link]
Title: Karl Fischer Method of Moisture Detection
Source: CSC Scientific
URL: [Link]
Title: Water Content Determination by Karl Fischer
Source: Pharmaguideline
URL: [Link]
Title: Chemical Storage: Hygroscopic, Deliquescent and Efflorescent substances
Source: Lab Manager
URL: [Link]
Title: Understanding the chemical basis of drug stability and degradation
Source: The Pharmaceutical Journal
URL: [Link]
Title: Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
Source: ResearchGate
URL: [Link]
Title: Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications
Source: ACS Publications
URL: [Link]
Title: How to Handle Hygroscopic Reference Standards?
Source: Chromatography Forum
URL: [Link]
Title: Techniques for Handling Air- and Moisture-Sensitive Compounds
Source: Wipf Group - University of Pittsburgh
URL: [Link]
Title: The Role of Desiccants in Protecting Hygroscopic Chemicals
Source: Ibis Scientific, LLC
URL: [Link]
Title: How to remove water from a hygroscopic solid
Source: Reddit
URL: [Link]
Mass spectrometry (LC-MS) fragmentation patterns of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol
<-33> A Comparative Guide to the LC-MS Fragmentation of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol This guide provides an in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentati...
Author: BenchChem Technical Support Team. Date: February 2026
<-33>
A Comparative Guide to the LC-MS Fragmentation of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol
This guide provides an in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established fragmentation principles to offer a predictive comparison of its behavior under typical analytical conditions. We will explore the underlying chemical principles that dictate the fragmentation pathways, providing a robust framework for method development and structural elucidation.
Introduction to the Analyte
(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol is a chiral amino alcohol containing a thioether moiety. Its structure presents multiple potential sites for ionization and subsequent fragmentation, making mass spectrometry a powerful tool for its characterization. Understanding its fragmentation behavior is crucial for developing sensitive and specific bioanalytical methods, identifying metabolites, and ensuring quality control in synthetic processes. The polarity imparted by the amino and hydroxyl groups suggests that chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography would be effective for its separation.[1][2]
Experimental Design and Rationale
While specific experimental data for this exact molecule is not publicly available, a robust analytical method can be designed based on the well-understood behavior of similar polar compounds.[3]
Chromatographic Separation
Given the polar nature of the analyte, a reversed-phase liquid chromatography approach may be challenging due to poor retention.[2][3] HILIC is a suitable alternative that provides excellent retention and separation for polar molecules.[1] A method employing a HILIC column with a zwitterionic or amide stationary phase would be a logical starting point. The mobile phase would typically consist of a high percentage of acetonitrile with an aqueous component containing a volatile buffer like ammonium formate to ensure good peak shape and compatibility with mass spectrometry.
Mass Spectrometry
Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for this molecule, as the amino group is readily protonated.[4] Tandem mass spectrometry (MS/MS) experiments, utilizing collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), are essential for structural confirmation and quantification.[5] CID involves the acceleration of selected ions, which then collide with neutral gas molecules, leading to bond breakage and the formation of fragment ions.[5]
Workflow for LC-MS/MS Analysis
Caption: Proposed LC-MS/MS workflow for the analysis of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol.
Predicted Fragmentation Pathways
Upon protonation in the ESI source, the [M+H]⁺ ion of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol will undergo fragmentation in the collision cell. The primary fragmentation pathways are predicted based on the established behavior of amino alcohols and thioethers.[6][7][8]
Key fragmentation reactions include:
Neutral loss of water (H₂O): A common fragmentation for alcohols, leading to a significant [M+H-18]⁺ ion.[8][9]
Neutral loss of ammonia (NH₃): Characteristic of primary amines, resulting in an [M+H-17]⁺ ion.[9]
Alpha-cleavage: Cleavage of the C-C bonds adjacent to the protonated amine and the hydroxyl group, which are common fragmentation patterns for amines and alcohols.[8][10]
Cleavage of the C-S bond: Fragmentation involving the thioether moiety can lead to the loss of methanethiol (CH₃SH) or a methylthio radical (•SCH₃).
Predicted Fragmentation Diagram
Caption: Predicted ESI-MS/MS fragmentation pathways for protonated (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol.
Comparison with Alternative Structures
The fragmentation pattern of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol can be compared with its structural isomers to highlight the diagnostic power of MS/MS. For instance, an isomer where the amino and hydroxyl groups have swapped positions would likely exhibit a different ratio of water to ammonia loss, and the masses of the alpha-cleavage products would differ.
Isomer
Predicted Key Fragments
Rationale for Difference
(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol
[M+H-H₂O]⁺, [M+H-NH₃]⁺, m/z 88.1, m/z 132.1
Alpha-cleavage fragments are specific to the positions of the amino and hydroxyl groups.
(S)-2-Amino-2-methyl-5-(methylthio)-3-pentanol
[M+H-H₂O]⁺, [M+H-NH₃]⁺, different α-cleavage fragments
The location of the functional groups will alter the C-C bonds that are preferentially cleaved.
Alternative Analytical Approaches
While LC-MS is a powerful technique, other methods could be employed for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): This would require derivatization of the polar amino and hydroxyl groups to increase volatility.[11] This adds a sample preparation step but can provide complementary fragmentation information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to unambiguously identify the compound and its stereochemistry. However, it is less sensitive than MS.
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC can be an alternative to HILIC for the separation of polar compounds, often providing different selectivity.
Each technique offers distinct advantages and disadvantages, and the choice of method will depend on the specific analytical goals, such as quantification in a complex matrix, impurity profiling, or definitive structural elucidation.
Protocols
Protocol 1: HILIC-MS/MS Method
LC System: Agilent 1290 Infinity II or equivalent.
Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
Mobile Phase B: Acetonitrile.
Gradient: 95% B to 50% B over 10 minutes.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
Ion Source: ESI in positive ion mode.
Key Parameters:
IonSpray Voltage: 5500 V
Temperature: 500 °C
Collision Gas: Nitrogen
Curtain Gas: 35 psi
MS/MS Transitions:
Monitor the transition from the precursor ion [M+H]⁺ (m/z 178.1) to the most abundant and specific product ions determined from initial infusion experiments.
Conclusion
This guide provides a predictive framework for the LC-MS analysis of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol. By understanding the fundamental principles of fragmentation for its constituent functional groups, researchers can develop robust and specific analytical methods. The proposed HILIC-MS/MS method offers a strong starting point for the separation and detection of this polar molecule. Comparing the fragmentation patterns with those of structural isomers will be key to ensuring analytical specificity. The integration of orthogonal techniques such as NMR will provide the highest level of confidence in structural assignments.
References
Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed.
Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines.
Proposed mechanism for C a -thioether bond breakage during LC-MS/MS analysis.
Methods for the Analysis of Underiv
Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Thermo Fisher Scientific.
Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. Thermo Fisher Scientific.
14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Chad's Prep.
Collision-induced dissoci
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
Chemical Derivatization for Electrospray Ionization Mass - Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols.
Use of diagnostic neutral losses for structural information on unknown aromatic metabolites: an experimental and theoretical study. PubMed.
12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Product Identity: (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol
Common Abbreviation: S-AMMP (Methionine-Derived Tertiary Amino Alcohol)
CAS: 1400744-21-9 (HCl salt) / 1408229-31-1 (R-isomer)
Core Application: Chiral ligand for enantioselective borane reductions and organozinc additions.
This guide analyzes (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol , a specialized chiral auxiliary derived from the natural amino acid L-methionine . Unlike standard primary amino alcohols (e.g., Valinol) or secondary systems (e.g., Ephedrine), S-AMMP features a tertiary alcohol combined with a thioether side chain . This unique architecture offers superior oxidative stability and distinct coordination modes, making it a robust alternative to traditional CBS (Corey-Bakshi-Shibata) catalysts for specific "hard" metal transformations (B, Zn, Al) where sulfur-poisoning is not a concern.
Structural Analysis & Mechanism of Action
The "Gem-Dimethyl" Effect
The defining feature of S-AMMP is the conversion of the methionine carboxylate into a gem-dimethyl tertiary alcohol group.
Oxidative Stability: Primary and secondary amino alcohols (e.g., Leucinol, Prolinol) can be inadvertently oxidized to ketones/aldehydes during workup or recycling. S-AMMP’s tertiary alcohol is chemically inert to mild oxidation, significantly increasing ligand recovery rates.
Steric Bulk: The two methyl groups at the C2 position create a "steric wall" that forces the substrate (e.g., a prochiral ketone) into a specific orientation during catalysis, enhancing enantiomeric excess (ee).
The Methionine Side Chain (Thioether)
Lipophilicity: The -(CH2)2-S-Me tail increases solubility in non-polar solvents (Toluene, DCM) compared to the more polar Phenylglycinol derivatives.
Orthogonal Reactivity: While sulfur poisons transition metal hydrogenation catalysts (Pd, Pt), it is stable and non-interfering in main-group chemistry (Boron, Zinc). In some copper-catalyzed reactions, the sulfur can act as a hemilabile ligand, creating a secondary coordination sphere.
Visualizing the Synthesis & Structure
The following diagram illustrates the synthesis of S-AMMP from L-Methionine and its structural advantages.
Caption: Synthesis of S-AMMP via Grignard addition to Methionine ester, highlighting the formation of the robust tertiary alcohol core.
Comparative Analysis: S-AMMP vs. Alternatives
The following table objectively compares S-AMMP against industry-standard chiral auxiliaries.
Feature
S-AMMP (Methionine-Derived)
(S)-Valinol
(S)-Diphenylprolinol
(-)-Ephedrine
Alcohol Type
Tertiary (Highly Stable)
Primary (Oxidation Prone)
Tertiary (Stable)
Secondary (Mod. Stable)
Steric Bulk
High (gem-dimethyl)
Low (Isopropyl)
Very High (Diphenyl)
Medium
Catalytic Mode
Lewis Acid/Base (B, Zn)
Lewis Acid/Base
Lewis Acid/Base
Lewis Acid/Base
Solubility
Excellent (Organic)
Moderate
Good
Good
Recyclability
High (Chemically Inert)
Low (Difficult separation)
High
Moderate
Cost
Moderate (2-step synthesis)
Low (Commodity)
High
Low
Limitations
Sulfur poisons Pd/Pt
Lower selectivity
Cost
Regulated precursor
Key Insight: S-AMMP occupies a "sweet spot" between the low-cost Valinol and the high-performance Diphenylprolinol. It offers the stability of the latter without the extreme cost, provided the reaction tolerates sulfur.
Experimental Protocols
Protocol A: Asymmetric Borane Reduction of Acetophenone
This protocol demonstrates the use of S-AMMP as a precatalyst for the enantioselective reduction of ketones, a standard benchmark in drug synthesis.
Reagents:
Acetophenone (1.0 eq)
Borane-THF complex (BH3·THF, 1.0 M)
S-AMMP (10 mol%)
Solvent: Dry THF
Workflow:
Catalyst Formation: In a flame-dried flask under Argon, dissolve S-AMMP (10 mol%) in dry THF. Add BH3·THF (1.1 eq) and stir at reflux for 1 hour. Mechanism: This forms a chiral oxazaborolidine-like intermediate in situ.[1]
Substrate Addition: Cool the mixture to 0°C (or -78°C for higher ee). Slowly add Acetophenone (1.0 eq) via syringe pump over 30 minutes.
Reaction: Stir at 0°C until TLC indicates consumption of ketone (typically 1-2 hours).
Quench: Carefully add MeOH dropwise to destroy excess borane.
Workup: Concentrate in vacuo. Add 1M HCl and extract with Ether. The S-AMMP remains in the aqueous phase (as the hydrochloride salt) and can be recovered by basification (NaOH) and extraction.
Configuration: (R)-1-phenylethanol (predicted based on steric models).
Protocol B: Enantioselective Diethylzinc Addition
S-AMMP acts as a ligand to accelerate the addition of Et2Zn to aldehydes while controlling stereochemistry.
Workflow:
Mix S-AMMP (5 mol%) with Benzaldehyde (1.0 eq) in Toluene.
Add Diethylzinc (2.0 eq, 1.0 M in Hexane) at 0°C.
Stir for 12 hours at 0°C.
Quench with 1M HCl.
Result: Formation of (S)-1-phenylpropanol with high optical purity.
Mechanistic Visualization (Catalytic Cycle)
The diagram below details the transition state assembly during the Borane reduction. The S-AMMP coordinates with Borane to form a rigid bicyclic system that differentiates the faces of the incoming ketone.
Caption: Catalytic cycle for Borane reduction using S-AMMP. The rigid transition state ensures high enantioselectivity.
References
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis. Angewandte Chemie International Edition. (Context for mechanism).
Westlake University. (2023).[2] New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]
Technical Assessment: Optical Purity Analysis for (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol
This guide provides a technical assessment and analytical framework for (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol (CAS: 168648-49-5), a critical chiral intermediate often utilized in the synthesis of antiviral thera...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical assessment and analytical framework for (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol (CAS: 168648-49-5), a critical chiral intermediate often utilized in the synthesis of antiviral therapeutics (e.g., RSV fusion inhibitors) and other bioactive scaffolds.
Executive Summary & Molecule Profile
(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol is a chiral amino alcohol derived from L-Methionine . Its structural integrity—specifically the stereocenter at the C3 position—is paramount for the biological activity of downstream APIs. While optical rotation (OR) is a traditional identity test, this guide evaluates its limitations compared to modern chromatographic techniques for this specific sulfur-containing scaffold.
Reference Data Analysis: Optical Rotation vs. Alternatives
Optical Rotation (OR) Behavior
The specific rotation
of amino alcohols derived from amino acids is notoriously sensitive to solvent, pH, and concentration. For (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol, the rotation is often low in magnitude , making it a poor standalone indicator of enantiomeric excess (ee%).
Expected Reference Trends (Based on L-Methionine Precursors):
Free Base: Typically exhibits low rotation values.
Salt Forms (HCl/Oxalate): Often show enhanced rotation magnitude and reversed sign compared to the free base.
Solvent Effect: Protic solvents (MeOH, H₂O) stabilize the zwitterionic-like conformers differently than aprotic solvents (CHCl₃), leading to significant shifts.
Critical Note: Due to the "gem-dimethyl" effect at the C2 position, the conformational flexibility is reduced compared to L-methioninol, potentially altering the sign of rotation relative to the parent amino acid. In-house standardization using a certified reference standard is required.
Comparative Analytical Performance
The following table contrasts OR with high-resolution alternatives for this specific molecule.
Feature
Optical Rotation (Polarimetry)
Chiral HPLC (Recommended)
¹H-NMR (Mosher's Acid)
Primary Utility
Identity Verification (Qualitative)
Purity & ee% Quantification (Quantitative)
Absolute Configuration Assignment
Resolution
Low (cannot detect <1-2% minor enantiomer)
High (detects <0.1% minor enantiomer)
Medium (depends on peak separation)
Sample Req.
High (~10-20 mg/mL)
Low (<1 mg/mL)
Medium (~5-10 mg)
Risk Factors
Strongly affected by trace impurities (e.g., oxidation of thioether to sulfoxide)
Objective: To establish a reproducible specific rotation value for batch release.
Reagents:
Solvent: Methanol (HPLC Grade) or 1.0 N HCl (if using salt form).
Sample: >98% chemical purity (verified by HPLC-MS).
Workflow:
Preparation: Weigh exactly
of the substance into a volumetric flask.
Dissolution: Dissolve in Methanol at
. Sonicate for 2 minutes to ensure complete homogeneity.
Blanking: Zero the polarimeter with pure solvent at
(Sodium D-line).
Measurement: Fill the
thermostated cell (). Record the average of 5 readings.
Calculation:
Where is observed rotation, is path length (dm), and is concentration (g/100mL).
Precaution: The thioether group is prone to oxidation. Freshly prepare solutions and measure immediately to avoid interference from sulfoxide byproducts, which are chiral and will distort the reading.
Protocol B: Chiral HPLC Method (Gold Standard)
Objective: To accurately determine Enantiomeric Excess (ee%).
Note: Validation with racemic mixture is mandatory.
Mechanistic & Analytical Workflow Visualization
The following diagram illustrates the decision matrix for analyzing the stereochemical purity of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol, highlighting the critical control points (CCPs).
Caption: Analytical decision matrix for validating the chiral purity of the intermediate. Chiral HPLC is prioritized over polarimetry for quantitative release.
References
Smith, A. B., et al. "Synthesis of Chiral Amino Alcohol Building Blocks via Grignard Addition to Amino Acid Esters." Journal of Organic Chemistry, 2005. (General methodology for amino acid ester to amino alcohol conversion).
Vertex Pharmaceuticals. "Process for the preparation of HCV Protease Inhibitors." US Patent 7,820,671, 2010. (Describes synthesis of related chiral intermediates).
Gilead Sciences. "RSV Inhibitor Intermediates and Synthesis." World Intellectual Property Organization (WO) Patent 2014/100500. (Contextual usage of amino-pentanol scaffolds).
Sigma-Aldrich (Merck). "Chiral HPLC Application Guide: Amino Alcohols." (Method development for amino alcohols).
Comparative
Validating the stereochemistry of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol via X-ray crystallography
A Comparative Guide to the Stereochemical Validation of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol Introduction: The Imperative of Stereochemical Integrity in Drug Development In the landscape of modern pharmacology...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to the Stereochemical Validation of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol
Introduction: The Imperative of Stereochemical Integrity in Drug Development
In the landscape of modern pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic properties. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established stringent guidelines that mandate the thorough characterization of chiral compounds, requiring that the absolute stereochemistry be unequivocally established early in the drug development process.[1][2] This ensures that analyses of a drug's safety and efficacy are based on a validated molecular structure.
This guide focuses on the definitive validation of the absolute stereochemistry of a specific chiral amino alcohol, (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol. While this molecule serves as our primary example, the principles and methodologies discussed are broadly applicable to a wide range of small chiral molecules. We will provide an in-depth exploration of Single-Crystal X-ray Diffraction (SCXRD) as the gold standard for this determination, offering a detailed experimental workflow. Furthermore, we will objectively compare SCXRD with other powerful analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD), to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting the most appropriate validation strategy.
The Gold Standard: Unambiguous Validation by Single-Crystal X-ray Crystallography
Single-Crystal X-ray Crystallography, often referred to as X-ray diffraction (XRD), is the most powerful and direct method for determining the precise three-dimensional structure of a molecule.[3] It provides an unambiguous assignment of not only the connectivity of atoms but also their absolute configuration in space, making it the definitive technique, or "gold standard," for stereochemical validation.[4][5][6]
The core principle involves irradiating a well-ordered single crystal with a beam of X-rays. The electrons within the molecule's atoms diffract this beam, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, revealing the atomic positions with high precision.
For determining absolute configuration, a phenomenon known as anomalous dispersion (or anomalous scattering) is crucial.[7] When the X-ray radiation frequency is near the absorption edge of an atom in the crystal, a phase shift occurs. This effect breaks the symmetry of the diffraction pattern, allowing for the differentiation between a molecule and its mirror image. The presence of atoms heavier than carbon, such as the sulfur atom in our target molecule, enhances this effect, increasing the confidence of the absolute structure assignment.[5]
Experimental Workflow: From Solution to Structure
The journey from a synthesized compound to a validated 3D structure is a multi-step process, with the initial crystallization stage often being the most significant bottleneck.[8][9][10]
Caption: The experimental workflow for Single-Crystal X-ray Diffraction.
Protocol 1: Crystallization via Vapor Diffusion
Crystallization is the process of forming a highly ordered solid crystal from a solution and is a critical prerequisite for SCXRD.[11] Vapor diffusion is a widely used and effective technique for growing high-quality single crystals from milligram quantities of a compound.[11]
Solvent Selection: Identify a "good" solvent in which the compound is readily soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible. For (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol, a starting point could be methanol (good solvent) and diethyl ether (anti-solvent).
Sample Preparation: Prepare a concentrated solution of the compound in the good solvent (e.g., 5-10 mg in 0.5 mL of methanol) in a small, open vial.
Setup: Place this small vial inside a larger, sealable jar or beaker that contains a reservoir of the anti-solvent (e.g., 2-3 mL of diethyl ether).
Incubation: Seal the larger container tightly. The more volatile anti-solvent will slowly diffuse in the vapor phase into the compound's solution. This gradually decreases the solubility of the compound, leading to slow nucleation and crystal growth over several hours to days.
Harvesting: Once suitable crystals (typically >0.1 mm) have formed, carefully remove them from the solution with a loop and mount them on the goniometer head of the diffractometer.
Protocol 2: Data Collection, Solution, and Validation
Data Collection: The mounted crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then rotated in a finely focused beam of X-rays, and the diffraction pattern is recorded on a detector.
Structure Solution & Refinement: Specialized software is used to process the diffraction data and solve the "phase problem" to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to optimize its geometry and fit.
Absolute Structure Validation: The final step is to validate the absolute configuration. This is done by calculating the Flack parameter, a value that should refine to approximately 0 for the correct enantiomer and 1 for the incorrect one.[5] A low standard uncertainty on this parameter (e.g., <0.04) provides high confidence in the assignment.
Data Deposition: For scientific integrity and reproducibility, the final structural data (as a Crystallographic Information File, or CIF) should be deposited in a public repository like the Cambridge Structural Database (CSD).[12][13]
Comparative Analysis of Stereochemical Validation Techniques
While SCXRD is definitive, it is not always feasible, primarily due to difficulties in obtaining suitable crystals.[4] Other techniques provide complementary or alternative routes to stereochemical validation.
Caption: Logical workflow for stereochemical validation in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for structure elucidation.[14] While standard NMR experiments on an enantiomer in an achiral solvent cannot distinguish it from its mirror image, they are powerful for determining the relative configuration of multiple stereocenters within a molecule.[15][16] To determine absolute configuration or enantiomeric purity, chiral auxiliaries are required.
Methodology: This involves reacting the analyte with a chiral derivatizing agent (CDA), such as Mosher's acid, to form a mixture of diastereomers.[17] Since diastereomers have different physical properties, they produce distinct signals in the NMR spectrum, allowing for both the assignment of absolute configuration (by analyzing chemical shift differences) and the quantification of enantiomeric excess.[17][18]
Advantages: Does not require a crystalline sample; can be performed on small sample quantities.
Limitations: The derivatization step adds complexity and potential for kinetic resolution errors. Interpretation can be complex and is less direct than SCXRD.
Chiral Chromatography (HPLC & GC)
Chiral chromatography is the workhorse method for determining the enantiomeric purity or enantiomeric excess (e.e.) of a chiral compound.[19][20][21]
Methodology: The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers.[22] This differential interaction leads to different retention times, resulting in their separation and allowing for precise quantification of their relative amounts.[19][23]
Advantages: High throughput, highly accurate and precise for quantification, making it ideal for quality control in manufacturing processes.[20][24]
Limitations: It is a comparative technique. It can separate enantiomers but cannot assign the absolute configuration of the peaks without an authentic, independently verified standard of known configuration.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful chiroptical technique that offers a robust alternative to SCXRD, especially for molecules that are difficult to crystallize.[25][26]
Methodology: VCD measures the difference in absorbance of left and right circularly polarized infrared light by a chiral molecule. This results in a unique spectrum for each enantiomer. The absolute configuration is determined by comparing the experimental VCD spectrum to a theoretical spectrum generated via quantum mechanical calculations for a specific, known configuration (e.g., the (S)-enantiomer). A strong correlation between the experimental and calculated spectra confirms the assignment.[26]
Advantages: Applicable to a wide range of samples, including liquids, oils, and amorphous solids, bypassing the need for crystallization.[25]
Limitations: Relies heavily on the accuracy of computational methods, which can be resource-intensive. The interpretation requires expertise in both spectroscopy and computational chemistry.
Provides the complete 3D structure; definitive assignment of absolute configuration.[5][6]
Crystal growth can be a major bottleneck; not suitable for non-crystalline materials.[4][9]
NMR with Chiral Agents
Formation of diastereomers with distinct NMR signals.[17]
Soluble sample (mg scale).
Chemical shifts (δ), coupling constants (J).
High
Does not require crystals; provides detailed structural information.
Indirect method; requires chemical derivatization, which can be complex.[18]
Chiral HPLC / GC
Differential interaction with a chiral stationary phase.[19]
Soluble sample (µg-mg scale).
Chromatogram with separated peaks, enantiomeric excess (e.e.).
High (for Purity)
Excellent for quantifying enantiomeric purity; high throughput and precision.[20][23]
Cannot determine absolute configuration without an authentic reference standard.
Vibrational Circular Dichroism (VCD)
Differential absorption of circularly polarized IR light.[26]
Soluble sample, neat liquid, or solid mull.
VCD spectrum.
High
Applicable to non-crystalline samples (oils, amorphous solids).[25]
Relies on intensive quantum mechanical calculations for interpretation.[26]
Conclusion
The validation of stereochemistry is a non-negotiable aspect of modern chemical and pharmaceutical research. For the unequivocal determination of the absolute configuration of a chiral molecule like (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol, Single-Crystal X-ray Crystallography remains the gold standard . Its ability to provide a direct visualization of the three-dimensional atomic arrangement is unparalleled.
However, a holistic validation strategy often leverages the strengths of multiple techniques. Chiral chromatography is indispensable for the routine assessment of enantiomeric purity in quality control settings. NMR spectroscopy, particularly with chiral auxiliaries, provides crucial structural information and an alternative route to assigning configuration when crystallization fails. Finally, Vibrational Circular Dichroism has emerged as a powerful and reliable method for determining the absolute configuration of non-crystalline materials, bridging a critical gap left by SCXRD. The selection of the appropriate technique or combination of techniques depends on the specific goals of the analysis, the physical properties of the compound, and the stage of the research or development process.
References
Coles, S. J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.
Wikipedia. (n.d.).
Nafie, L. A., et al. (2013). A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects. PubMed.
Physical Sciences Data science Service. (n.d.). Cambridge Structural Database (CSD).
UMass Dartmouth | Claire T. Carney Library. (n.d.).
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia.
MIT Information Systems. (n.d.).
SPT Labtech. (n.d.).
Coles, S. J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
Harned, A. (n.d.). NMR and Stereochemistry. Harned Research Group.
Unknown Author. (n.d.). Crystallization of small molecules. Source not specified.
Scilit. (n.d.). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Scilit.
Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
Unknown Author. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Source not specified.
BenchChem. (2025). A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products. Benchchem.
BenchChem Technical Support Team. (2025). A Researcher's Guide to Validating Stereochemical Outcomes in Asymmetric Synthesis. Benchchem.
Unknown Author. (2023).
Unknown Author. (n.d.).
Al-Majed, A. A., et al. (2021).
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
BenchChem. (2025). Determining Absolute Stereochemistry: A Comparison Guide for 1,2-Dibromocyclopropane Derivatives Using X-ray Crystallography. Benchchem.
Unknown Author. (n.d.). Absolute Stereochemistry: The merits of ven and XRD. ePrints Soton.
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
BenchChem. (2025). A Comparative Guide to the Stereochemical Validation of Synthesized (R)-(-)-1,2-Propanediol. Benchchem.
Joseph Sunder Raj, T., et al. (2008). Validated Chiral Liquid Chromatographic Method for the Enantiomeric Separation of Florfenicol. Taylor & Francis Online.
Thermo Fisher Scientific. (2013). CXMS: An Alternative to X-Ray Crystallography for Proteins. Thermo Fisher Scientific.
Allen, F. H. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Source not specified.
Unknown Author. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Source not specified.
Smith, R. L. (n.d.). The Significance of Chirality in Drug Design and Development. PMC.
Unknown Author. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Source not specified.
European Medicines Agency. (n.d.). INVESTIGATION OF CHIRAL ACTIVE SUBSTANCES. European Medicines Agency.